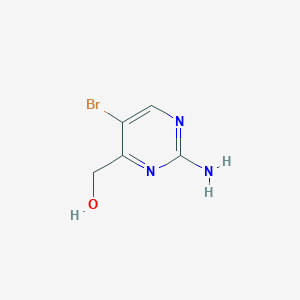

(2-Amino-5-bromo-4-pyrimidinyl)methanol

Description

Properties

Molecular Formula |

C5H6BrN3O |

|---|---|

Molecular Weight |

204.02g/mol |

IUPAC Name |

(2-amino-5-bromopyrimidin-4-yl)methanol |

InChI |

InChI=1S/C5H6BrN3O/c6-3-1-8-5(7)9-4(3)2-10/h1,10H,2H2,(H2,7,8,9) |

InChI Key |

QXWALVJLIVUEKN-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=N1)N)CO)Br |

Canonical SMILES |

C1=C(C(=NC(=N1)N)CO)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Pyrimidine Derivatives with 5-Bromo and 4-Hydroxymethyl Substitution

Executive Summary

The 5-bromo-4-(hydroxymethyl)pyrimidine scaffold represents a high-value intermediate in medicinal chemistry, serving as a bifunctional "linchpin" for constructing complex heterocyclic architectures. Its utility stems from the orthogonal reactivity of its substituents: the 5-bromo group functions as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Stille), while the 4-hydroxymethyl group serves as a versatile nucleophilic or electrophilic anchor (via oxidation or conversion to a leaving group).

This guide details the synthesis, chemical properties, and strategic applications of this scaffold, designed for researchers optimizing routes for kinase inhibitors, antiviral nucleoside analogs, and fragment-based drug discovery.

Chemical Architecture & Reactivity Profile

Electronic Structure

The pyrimidine ring is inherently electron-deficient (

-

5-Bromo Substituent: Located at the meta-like position relative to the ring nitrogens. It is stable to standard nucleophilic conditions but highly reactive in Pd(0)-catalyzed cycles.

-

4-Hydroxymethyl Substituent: Located at the para-like position. The benzylic-like protons are slightly acidic, and the hydroxyl group is prone to oxidation to the carboxylic acid or aldehyde.

Stability & Handling

-

Thermal Stability: Generally stable up to 100°C; however, the free alcohol can undergo self-condensation or oxidation if stored improperly.

-

Solubility: Moderate solubility in polar organic solvents (MeOH, DMSO, DMF, EtOAc). Limited solubility in non-polar alkanes.

Synthesis Strategies

The synthesis of 5-bromo-4-(hydroxymethyl)pyrimidine is rarely achieved in a single step from basic commodity chemicals. The most robust protocols rely on the reduction of 5-bromopyrimidine-4-carboxylate esters .

Protocol A: Reduction of Ethyl 5-bromopyrimidine-4-carboxylate (Recommended)

This method offers the highest reliability and scalability. The starting material, ethyl 5-bromopyrimidine-4-carboxylate, can be sourced commercially or synthesized via Minisci radical substitution.

Reaction Scheme:

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve Ethyl 5-bromopyrimidine-4-carboxylate (10.0 mmol, 2.31 g) in anhydrous Methanol (50 mL). Cool the solution to 0°C using an ice bath.

-

Reduction: Add Sodium Borohydride (NaBH₄) (20.0 mmol, 0.76 g) portion-wise over 15 minutes. Note: Gas evolution (

) will occur; ensure adequate venting. -

Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (50% EtOAc/Hexanes) until the ester spot disappears.

-

Quench: Carefully quench with saturated aqueous Ammonium Chloride (

) (20 mL) to destroy excess hydride. -

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-

Yield Expectation: 75–85%

-

Appearance: White to off-white solid.

-

Protocol B: De Novo Ring Construction (Mucobromic Acid Route)

For laboratories needing to build the ring from acyclic precursors, the condensation of mucobromic acid with amidines is a classic, though often lower-yielding, route.

Step-by-Step Protocol:

-

Condensation: React Mucobromic acid with Formamidine acetate in the presence of a base (NaOEt) to yield 5-bromopyrimidine-4-carboxylic acid .

-

Esterification: Reflux the acid in EtOH with catalytic

to generate the ethyl ester. -

Reduction: Proceed as in Protocol A.

Mandatory Visualization: Synthesis & Reactivity Logic

Caption: Figure 1. Synthesis workflow from commodity precursors to the target scaffold and downstream functionalization pathways.

Functionalization & Medicinal Chemistry Applications[1][3][4][5][6]

C5-Position: Cross-Coupling Reactions

The 5-bromo position is electronically primed for Palladium-catalyzed reactions. The electron-deficient nature of the pyrimidine ring facilitates oxidative addition of Pd(0).

-

Suzuki-Miyaura Coupling:

-

Reagents: Aryl boronic acid,

or -

Utility: Introduction of biaryl motifs common in kinase inhibitors (e.g., Dasatinib analogs).

-

-

Sonogashira Coupling:

-

Reagents: Terminal alkyne,

, CuI, -

Utility: Creating rigid acetylene linkers for crystallography or fragment merging.

-

C4-Position: Hydroxymethyl Transformations

The hydroxymethyl group is a "chameleon" handle:

-

Electrophile Generation: Conversion to 4-(chloromethyl)pyrimidine (using

) or 4-(bromomethyl)pyrimidine (using -

Oxidation: Oxidation with MnO₂ (mild) yields the pyrimidine-4-carbaldehyde , a precursor for reductive amination or Wittig reactions.

Case Study: Kinase Inhibitor Synthesis

In the development of CK2 inhibitors , the 5-bromo-4-hydroxymethyl scaffold allows for a modular approach:

-

Step 1: Suzuki coupling at C5 to install the hydrophobic tail.

-

Step 2: Conversion of C4-OH to C4-Cl.

-

Step 3: Nucleophilic displacement with a solubilizing amine (e.g., morpholine).

Summary of Key Physical Data

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 189.01 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 144–147°C | Varies by crystal form |

| pKa | ~1.3 (Pyrimidine N) | Highly acidic conjugate acid |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic |

References

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones . PubMed Central. Available at: [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction . UCLA Chemistry. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines . MDPI. Available at: [Link]

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin . NIH.[1] Available at: [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters . Organic Chemistry Portal. Available at: [Link]

Sources

Applications of (2-Amino-5-bromo-4-pyrimidinyl)methanol in drug discovery

(2-Amino-5-bromo-4-pyrimidinyl)methanol: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide

This guide provides a comprehensive technical overview of (2-Amino-5-bromo-4-pyrimidinyl)methanol, a crucial building block in the development of novel therapeutics. We will explore its synthesis, chemical properties, and diverse applications in drug discovery, with a focus on its role in creating targeted therapies. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

The Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Its prevalence is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are essential for molecular recognition at biological targets. The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of a molecule's pharmacological profile.[1]

(2-Amino-5-bromo-4-pyrimidinyl)methanol stands out as a particularly valuable starting material. Its trifunctional nature—a 2-amino group, a 5-bromo substituent, and a 4-hydroxymethyl group—provides multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis and Chemical Reactivity

The synthesis of (2-Amino-5-bromo-4-pyrimidinyl)methanol can be achieved through various synthetic routes. A common approach involves the bromination of a 2-aminopyrimidine precursor.

Illustrative Synthetic Pathway

A general and efficient method for the synthesis of related 2-amino-5-bromopyrimidines involves the reaction of a 2-aminopyrimidine with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.[4]

Figure 1. General synthesis of (2-Amino-5-bromo-4-pyrimidinyl)methanol.

Experimental Protocol: Bromination of 2-Aminopyrimidine-4-methanol

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine-4-methanol in acetonitrile.

-

Addition of Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then washed with water, filtered, and dried to yield the desired product.[4]

Chemical Reactivity and Diversification

The functional groups of (2-Amino-5-bromo-4-pyrimidinyl)methanol offer a wealth of opportunities for further chemical modifications:

-

2-Amino Group: Can be acylated, alkylated, or participate in coupling reactions.

-

5-Bromo Group: Serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl and heteroaryl moieties.[5][6]

-

4-Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

Figure 2. Diversification strategies for (2-Amino-5-bromo-4-pyrimidinyl)methanol.

Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][7]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminopyrimidine core is a well-established "hinge-binding" motif that interacts with the ATP-binding site of many kinases.[3] (2-Amino-5-bromo-4-pyrimidinyl)methanol is a key starting material for synthesizing potent and selective kinase inhibitors.

Case Study: EGFR and ALK Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Derivatives of the 2-aminopyrimidine scaffold have been successfully developed as inhibitors of key oncogenic drivers in NSCLC, such as Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[8][9] The general structure of these inhibitors often features a 2-aminopyrimidine core for hinge binding, with substituents at the 4 and 5 positions to enhance potency and selectivity.

Figure 3. Binding mode of a 2-aminopyrimidine kinase inhibitor.

Table 1: Examples of Kinase Targets for 2-Aminopyrimidine Derivatives

| Kinase Target | Therapeutic Area | Role of 2-Aminopyrimidine Scaffold |

| EGFR, ALK | Oncology (NSCLC) | Hinge-binding motif[8][9] |

| CDKs | Oncology | ATP-competitive inhibition[10] |

| CHK1 | Oncology | DNA damage response modulation[11][12] |

| IKK2 | Inflammation | Inhibition of NF-κB signaling[13][14] |

Other Therapeutic Applications

The versatility of the 2-aminopyrimidine scaffold extends beyond kinase inhibition. Derivatives have shown promise in various other therapeutic areas:

-

Antimicrobial Agents: These compounds have demonstrated broad-spectrum antimicrobial properties.[15]

-

β-Glucuronidase Inhibitors: Elevated levels of β-glucuronidase are associated with certain cancers and inflammatory conditions.[1][16] Some 2-aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.[1][16]

-

Histamine H4 Receptor Ligands: SAR studies on 2-aminopyrimidine-containing compounds have led to the discovery of potent histamine H4 receptor ligands with potential applications in inflammatory and pain models.[17]

-

Platelet Aggregation Inhibitors: Certain 2-thiopyrimidine derivatives have shown significant inhibitory activity against platelet aggregation.[18]

Conclusion

(2-Amino-5-bromo-4-pyrimidinyl)methanol is a highly valuable and versatile building block in modern drug discovery. Its synthetic tractability and the presence of multiple functional groups allow for the creation of diverse molecular libraries for screening against a wide range of biological targets. The proven success of the 2-aminopyrimidine scaffold in numerous therapeutic areas, particularly as kinase inhibitors, underscores the continued importance of this privileged structure in the development of new medicines.

References

- BenchChem. (n.d.). Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships.

- ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs.

- Bentham Science. (2025, January 3). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

- Wisdom Lib. (2025, June 22). Pyrimidine scaffold: Significance and symbolism.

- Kumar, A., et al. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry.

- BenchChem. (n.d.). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.

- Cowart, M., et al. (2008, October 23). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.

- BenchChem. (n.d.). The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery.

- ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.

- PubMed. (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.

- Khan, K. M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.

- Journal of University of Shanghai for Science and Technology. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.

- ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.

- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

- ResearchGate. (2025, August 9). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.

- National Institutes of Health. (2020, January 1). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors.

- PubMed. (n.d.). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.

- J&K Scientific. (n.d.). (2-Amino-5-bromo-3-pyridinyl)methanol | 335031-01-1.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.

- ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis.

- PubChem. (n.d.). (2-Amino-5-bromo-4-methyl-3-pyridinyl)methanol.

- PubMed. (2019, July 1). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.

- National Institutes of Health. (2012, October 19). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors.

- PubMed. (n.d.). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of (2-Amino-5-bromo-4-pyrimidinyl)methanol

This Application Note is structured as a comprehensive technical guide for the synthesis of (2-Amino-5-bromo-4-pyrimidinyl)methanol starting from 2-amino-4-methylpyrimidine . It addresses the specific challenges of regioselective halogenation and benzylic-type oxidation on an electron-deficient heteroaromatic scaffold.

Executive Summary

The synthesis of (2-Amino-5-bromo-4-pyrimidinyl)methanol (Target 4 ) from 2-amino-4-methylpyrimidine (SM 1 ) presents a classic problem in heterocyclic chemistry: distinguishing between nucleophilic aromatic substitution sites and radical side-chain susceptibility.

Direct oxidation of the C4-methyl group is chemically arduous due to the electron-deficient nature of the pyrimidine ring. Consequently, this protocol employs a Protection-Bromination-Functionalization-Hydrolysis strategy. This route ensures:

-

Regio-fidelity: Exclusive bromination at the C5 position via electrophilic aromatic substitution (SEAr).

-

Chemical Stability: Protection of the C2-amino group prevents N-oxidation and side-reactions during the radical step.

-

Scalability: Utilization of N-Bromosuccinimide (NBS) for both ring and side-chain bromination under switchable conditions (Ionic vs. Radical).

Retrosynthetic Analysis & Pathway

The logical disconnection reveals that the C5-Bromine must be installed before the side-chain oxidation to prevent electronic deactivation of the ring or competitive oxidation at C5.

Synthetic Pathway Diagram[1][2]

Figure 1: Step-wise synthetic pathway leveraging orthogonal reactivity of NBS.

Detailed Experimental Protocols

Step 1: Amino Group Protection

Objective: Convert the free amine to an acetamide to prevent N-bromination and reduce the basicity of the pyrimidine nitrogen.

-

Reagents: 2-amino-4-methylpyrimidine (1.0 eq), Acetic Anhydride (excess).

-

Procedure:

-

Suspend 2-amino-4-methylpyrimidine (10.9 g, 100 mmol) in acetic anhydride (30 mL).

-

Heat the mixture to reflux (140°C) for 2 hours. The solid will dissolve, followed by precipitation of the product upon cooling.[1]

-

Critical Control Point: Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot (more polar) should disappear.

-

Cool to room temperature (RT) and then to 0°C.

-

Filter the white crystalline solid. Wash with cold Et2O.

-

Yield: ~90-95% of N-(4-methylpyrimidin-2-yl)acetamide.

-

Step 2: Regioselective C5-Bromination (Ionic Conditions)

Objective: Install the bromine atom at the electron-rich C5 position via Electrophilic Aromatic Substitution.

-

Mechanism: The acetamido group activates the ring, but less so than the free amine. However, C5 remains the most nucleophilic site.

-

Reagents: Intermediate A (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (Polar Solvent).

-

Protocol:

-

Dissolve N-(4-methylpyrimidin-2-yl)acetamide (15.1 g, 100 mmol) in DMF (50 mL).

-

Cool to 0°C in an ice bath.

-

Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Do not add all at once to control exotherm.

-

Allow to warm to RT and stir for 4–6 hours.

-

Quench: Pour the reaction mixture into ice water (300 mL). The product will precipitate as a white/off-white solid.

-

Filter, wash with water, and dry in vacuo.

-

Data Validation: 1H NMR should show the disappearance of the C5-proton (approx. 6.5-7.0 ppm region).

-

Step 3: Wohl-Ziegler Side-Chain Bromination (Radical Conditions)

Objective: Functionalize the C4-methyl group. This is the most challenging step requiring strict exclusion of water to prevent premature hydrolysis or ionic side reactions.

-

Reagents: Intermediate B (1.0 eq), NBS (1.1 eq), AIBN (Azobisisobutyronitrile, 0.05 eq), CCl4 or PhCF3 (Trifluorotoluene - greener alternative).

-

Protocol:

-

Dissolve N-(5-bromo-4-methylpyrimidin-2-yl)acetamide (23.0 g, 100 mmol) in anhydrous PhCF3 (150 mL).

-

Add NBS (19.6 g, 110 mmol) and AIBN (0.82 g, 5 mmol).

-

Degas: Purge the solution with Nitrogen/Argon for 15 minutes to remove Oxygen (a radical scavenger).

-

Reflux (approx. 80-100°C) for 3–5 hours.

-

Visual Cue: The succinimide byproduct will float to the top (if using CCl4) or precipitate.

-

Cool to RT and filter off the succinimide.

-

Concentrate the filtrate to yield the crude bromomethyl intermediate.

-

Note: Proceed immediately to hydrolysis; benzyl-type bromides are unstable.

-

Step 4: Global Hydrolysis (Deprotection & Substitution)

Objective: Simultaneously remove the acetyl group and convert the bromomethyl group to the hydroxymethyl group.

-

Reagents: Crude Intermediate C, 2M NaOH (aq).

-

Protocol:

-

Suspend the crude residue from Step 3 in 2M NaOH (100 mL).

-

Heat to reflux for 2 hours. This cleaves the amide (Acetamide -> Amine) and hydrolyzes the alkyl bromide (

substitution -> Alcohol). -

Neutralization: Cool to RT and carefully adjust pH to ~7.0–7.5 using 1M HCl. The product often precipitates at neutral pH.

-

Extraction: If no precipitate forms, extract continuously with EtOAc or n-Butanol.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 9:1).

-

Key Data & Specifications

| Parameter | Specification / Result |

| Starting Material | 2-amino-4-methylpyrimidine (CAS: 108-52-1) |

| Target CAS | N/A (Specific intermediate) |

| Appearance | Off-white to pale yellow powder |

| Overall Yield | 45–55% (over 4 steps) |

| Key NMR Signal (Target) | |

| Mass Spec (ESI) | [M+H]+ calc. ~204/206 (Br isotope pattern) |

Mechanistic Insight

Understanding the duality of NBS is critical for troubleshooting.

Figure 2: Divergent reactivity of NBS controlled by solvent and initiator.

Troubleshooting & Optimization

-

Issue: Di-bromination of the methyl group.

-

Cause: Excess NBS or reaction time too long in Step 3.

-

Solution: Stop reaction at 80% conversion (monitor by NMR). The mono-bromo species is the kinetic product.

-

-

Issue: Hydrolysis yields the ether instead of alcohol.

-

Cause: Reaction too concentrated or use of alkoxide bases.

-

Solution: Use dilute aqueous hydroxide (NaOH) to favor solvation by water over intermolecular attack.

-

-

Safety Note: Benzyl-type bromides are potent lachrymators. Handle all intermediates from Step 3 in a fume hood.

References

-

BenchChem Protocols. Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. (Adapted for Pyrimidine analogs).[2][3][4] Link

-

GuideChem. Preparation of 2-Amino-5-bromo-4-methylpyridine. (Methodology reference for C5-bromination). Link

-

Organic Chemistry Portal. Wohl-Ziegler Reaction: Mechanism and Conditions. Link

-

National Institutes of Health (PubChem). 2-Amino-5-bromo-4-methylpyrimidine Compound Summary. Link

-

ChemicalBook. Synthesis of 2-Amino-5-bromopyrimidine derivatives. Link

Sources

- 1. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]

- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-pyrimidinylmethanol

Topic: Suzuki-Miyaura coupling conditions for 2-amino-5-bromo-4-pyrimidinylmethanol Content Type: Application Notes and Protocols

Executive Summary

This technical guide details the optimized conditions for the palladium-catalyzed cross-coupling of 2-amino-5-bromo-4-pyrimidinylmethanol (Substrate 1 ) with aryl and heteroaryl boronic acids. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, CDK antagonists). The presence of a free primary amine (

Substrate Analysis & Mechanistic Considerations

Structural Challenges

The substrate contains three distinct functional motifs that dictate reaction parameters:

-

C5-Bromide (Electrophile): The oxidative addition site. The electron-deficient pyrimidine ring facilitates this step, making the C-Br bond highly reactive toward Pd(0).

-

C2-Amine & Pyrimidine Nitrogens: These are Lewis basic sites capable of coordinating to the Palladium center, potentially displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning).

-

C4-Hydroxymethyl: Increases water solubility, necessitating a polar organic solvent/water mixture for homogeneity. It typically does not require protection but can complicate extraction.

Catalyst Selection Logic[1]

-

Standard Pd(PPh

) -

Recommended: Pd(dppf)Cl

DCM: The bidentate ferrocenyl ligand (dppf) creates a wide bite angle and is tightly bound, preventing displacement by the substrate's amine. -

Advanced: XPhos Pd G2: For sterically hindered or electron-poor boronic acids, dialkylbiaryl phosphine precatalysts (Buchwald G2/G3) prevent off-cycle resting states.

Optimization Matrix (Screening Data)

The following table summarizes the optimization of reaction parameters for the coupling of Substrate 1 with Phenylboronic acid (1.2 equiv).

| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh | - | Na | DME / H | 85 | 45 | Incomplete conv.; Pd black formation. |

| 2 | Pd(OAc) | PPh | K | Toluene / EtOH | 90 | 30 | Poor solubility of substrate. |

| 3 | Pd(dppf)Cl | - | K | Dioxane / H | 90 | 92 | Optimal balance of rate/solubility. |

| 4 | Pd | XPhos | K | BuOH / H | 100 | 95 | Excellent, but higher cost. |

| 5 | Pd(dppf)Cl | - | Cs | DMF / H | 100 | 88 | Difficult workup (DMF removal). |

Standard Operating Procedure (Protocol)

Materials

-

Substrate: 2-Amino-5-bromo-4-pyrimidinylmethanol (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl

DCM) (0.05 equiv / 5 mol%) -

Base: Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (degassed)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 25 mL round-bottom flask or microwave vial with a magnetic stir bar.

-

Add Substrate (1.0 mmol, 218 mg), Boronic Acid (1.2 mmol), and K

CO -

Critical: If using a microwave vial, cap and purge with Nitrogen/Argon for 5 minutes. If using a flask, fit with a septum and cycle vacuum/Nitrogen 3 times.[1]

Step 2: Solvent & Catalyst Addition [1][2]

-

Prepare a mixture of 1,4-Dioxane (4 mL) and Water (1 mL).[1] Note: Sparge this mixture with Nitrogen for 10 minutes prior to use to remove dissolved Oxygen.

-

Add the solvent mixture to the reaction vessel via syringe.

-

Remove the septum/cap briefly under a positive flow of Nitrogen and add the Pd(dppf)Cl

catalyst (0.05 mmol, ~41 mg). Reseal immediately.-

Why? Adding catalyst last prevents oxidation of the phosphine ligand before the reaction starts.

-

Step 3: Reaction

-

Heat the mixture to 90 °C in an oil bath or microwave reactor.

-

Stir vigorously (800 rpm). The biphasic mixture must be well-emulsified.

-

Monitor by TLC (Eluent: 10% MeOH in DCM) or LC-MS.

-

Time: Typically 2–4 hours for thermal heating; 30–60 mins for microwave.

-

Endpoint: Disappearance of the bromide starting material (m/z 218/220).

-

Step 4: Workup (Addressing Polarity)

-

Cool to room temperature.

-

Filtration: Filter the dark mixture through a pad of Celite to remove Palladium residues. Wash the pad with MeOH (20 mL).

-

Concentration: Concentrate the filtrate under reduced pressure to remove Dioxane and MeOH.

-

Extraction:

-

Standard: Dilute the aqueous residue with saturated brine (10 mL) and extract with EtOAc/THF (3:1) (3 x 15 mL). The THF helps extract the polar alcohol product.

-

Alternative (Very polar products): Use n-Butanol for extraction.

-

-

Drying: Dry combined organics over Na

SO

Step 5: Purification

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Gradient of 0%

15% Methanol in Dichloromethane (DCM).-

Tip: Add 1% Triethylamine or NH

OH to the eluent if streaking occurs due to the amine.

-

Visualizations

Experimental Workflow

This diagram illustrates the critical path from setup to isolation, emphasizing the degassing and specific workup steps required for this polar substrate.

Caption: Operational workflow for the Suzuki coupling of polar aminopyrimidines, highlighting critical degassing and extraction steps.

Mechanistic Cycle & Inhibition Risks

This diagram details the catalytic cycle, specifically highlighting where the free amine of the substrate can interfere (off-cycle equilibrium) and why bidentate ligands (dppf) are preferred.

Caption: Catalytic cycle showing the oxidative addition into the C-Br bond and the potential for reversible catalyst poisoning by the substrate's amine group.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Catalyst deactivation by O | Ensure rigorous degassing of Dioxane/Water. Use fresh catalyst. |

| Reaction Stalls (~50%) | Catalyst poisoning by amine. | Switch to XPhos Pd G2 or increase catalyst loading to 10 mol%. |

| Low Isolated Yield | Product lost in aqueous phase. | Saturate aqueous layer with NaCl (salting out) and use THF or n-Butanol for extraction. |

| Protodeboronation | Boronic acid instability.[4] | Use Boronic Ester (Pinacol) instead of acid, or switch base to K |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][2][4][5][6][7] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

Application Note: Protecting Group Strategies for 2-Amino-5-bromo-4-hydroxymethylpyrimidine

Executive Summary

The scaffold 2-amino-5-bromo-4-hydroxymethylpyrimidine (Compound 1 ) represents a "privileged structure" in drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., CDK, JAK), antivirals, and adenosine receptor antagonists. Its synthetic utility lies in its three distinct reactive centers:

-

5-Bromo: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

-

4-Hydroxymethyl: A primary alcohol susceptible to oxidation or alkylation.

-

2-Amino: A weak nucleophile that can poison metal catalysts or undergo competitive acylation.

This Application Note details the Orthogonal Protection Strategy , prioritizing the TBS (O-protection) and Boc (N-protection) route. This approach ensures maximum yield during metal-catalyzed transformations while maintaining solubility and purification ease.

Strategic Analysis: Reactivity & Challenges

Before selecting a protocol, one must understand the electronic environment of the pyrimidine ring.

| Functional Group | Electronic State | Reactivity Challenge | Strategic Solution |

| 4-CH₂OH (Alcohol) | Nucleophilic | Competing nucleophile in alkylations; susceptible to oxidation. | Protect First. Use Silyl ethers (TBS/TBDPS) for orthogonality. |

| 2-NH₂ (Amine) | Weakly Basic / Nucleophilic | Can coordinate to Pd(0)/Pd(II) species, poisoning catalysts. | Protect Second. Use Carbamates (Boc).[1][2][3] Note: Aminopyrimidines often require bis-protection (Boc₂) to fully deactivate. |

| 5-Br (Halide) | Electrophilic | The desired reaction site (C-C bond formation). | Preserve. Protecting groups must be stable to basic Suzuki conditions (K₂CO₃/Heat). |

The "Bis-Boc" Necessity

Unlike simple anilines, 2-aminopyrimidines are electron-deficient. Mono-Boc protection often results in a compound that retains significant acidity at the NH proton, leading to solubility issues or rotameric mixtures in NMR. Driving the reaction to the Bis-Boc species (

Visualization: Decision Tree & Workflow

Diagram 1: Strategic Decision Tree

This diagram guides the chemist through the selection of protecting groups based on downstream chemistry.

Caption: Decision tree for selecting between robust orthogonal protection (Path A) and transient protection (Path B).

Detailed Protocols (Path A: TBS/Bis-Boc)

This is the industry-standard route for generating a stable, lipophilic building block.

Step 1: Selective O-Silylation (TBS Protection)

Objective: Protect the primary alcohol without reacting with the amine. Silyl chlorides react with alcohols orders of magnitude faster than with electron-deficient aromatic amines.

-

Reagents: TBSCl (1.1 equiv), Imidazole (2.5 equiv), DMF (0.5 M).

-

Mechanism: Imidazole acts as a nucleophilic catalyst, forming the reactive

-tert-butyldimethylsilylimidazolium species.

Protocol:

-

Charge a reaction vessel with 2-amino-5-bromo-4-hydroxymethylpyrimidine (1.0 equiv) and Imidazole (2.5 equiv).

-

Add anhydrous DMF (concentration ~0.5 M). Stir until dissolved.

-

Cool to 0 °C.

-

Add TBSCl (tert-Butyldimethylsilyl chloride, 1.1 equiv) portion-wise over 10 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor TLC (Hexane/EtOAc). The product will be less polar than the starting material.

-

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (typically 10-30% EtOAc in Hexanes).

-

Yield Target: >90%.[4]

-

Step 2: N-Bis-Boc Protection

Objective: Fully deactivate the aniline nitrogen.

-

Reagents: Boc₂O (3.0 equiv), DMAP (0.1 equiv), Et₃N (3.5 equiv), THF.

-

Note: We use 3.0 equivalents of Boc anhydride to drive the reaction to the bis-Boc species (

). The mono-Boc intermediate is often slow to react further without DMAP catalysis.

Protocol:

-

Dissolve the O-TBS protected intermediate (from Step 1) in anhydrous THF (0.2 M).

-

Add Et₃N (3.5 equiv) and DMAP (4-Dimethylaminopyridine, 0.1 equiv).

-

Add Boc₂O (Di-tert-butyl dicarbonate, 3.0 equiv) as a solution in THF.

-

Stir at RT for 1 hour, then heat to 50 °C for 4–6 hours.

-

Why Heat? The second Boc group addition is sterically crowded and electronically unfavorable.

-

-

Workup: Concentrate THF partially. Dilute with EtOAc. Wash with 0.5 M HCl (rapidly, to remove DMAP/Et3N without cleaving Boc/TBS), then saturated NaHCO₃, then brine.

-

Purification: Flash chromatography (0-10% EtOAc in Hexanes). The Bis-Boc product is highly lipophilic.

Synthetic Workflow Visualization

Caption: Step-wise synthesis of the fully protected scaffold.

Deprotection Strategies (Orthogonality)

One of the primary advantages of this strategy is the ability to remove groups selectively:

| Desired Outcome | Reagents | Mechanism |

| Remove TBS only (Expose Alcohol) | TBAF (THF) or AcOH/H₂O | Fluoride cleavage of Si-O; Acid hydrolysis. Boc groups remain intact (mostly).[2] |

| Remove Boc only (Expose Amine) | TFA/DCM (1:4) or 4M HCl/Dioxane | Acidolytic cleavage of carbamate. TBS is acid-labile and may cleave; TBDPS is more stable if this path is required. |

| Global Deprotection | 6M HCl (aq) / MeOH | Strong acid cleaves both Silyl ether and Carbamate. |

Quality Assurance & Troubleshooting

Self-Validating the Protocol

To ensure the protocol was successful, verify the following NMR signatures:

-

¹H NMR (CDCl₃):

-

TBS: Look for two singlets near 0.0 ppm (Si-Me₂) and a large singlet near 0.9 ppm (t-Bu).

-

Bis-Boc: A massive singlet (~18H) near 1.4–1.5 ppm.

-

Loss of OH/NH: No broad exchangeable protons should be visible.

-

Shift: The CH₂ protons (hydroxymethyl) will shift slightly downfield upon silylation.

-

Common Pitfalls

-

Problem: Low yield in Step 2 (Boc protection).

-

Cause: Incomplete formation of Bis-Boc; mixture of Mono/Bis.

-

Solution: Add more Boc₂O (up to 4 eq) and increase temperature to 60°C. Ensure DMAP is fresh.

-

-

Problem: Silylation of the amine in Step 1.

-

Cause: Reaction ran too long or too hot.

-

Solution: If N-silylation occurs, a brief wash with 0.1 M citric acid during workup usually hydrolyzes the unstable Si-N bond while leaving the Si-O bond intact.

-

References

-

Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on orthogonality).

-

Vilaivan, T. "Alcoholic Solvents Accelerate the Boc Protection of Aromatic Amines."[5] Tetrahedron Letters2006 , 47, 6739–6742. (Insight into accelerating Boc protection of weak amines).

-

Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society1972, 94, 6190–6191.

-

Sakamoto, T. et al. "Palladium-catalyzed cross-coupling reactions of halo-substituted pyrimidines." Chem. Pharm. Bull.1982, 30, 3647. (Foundational work on 5-bromo-pyrimidine coupling).

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of (2-Amino-5-bromo-4-pyrimidinyl)methanol

This guide serves as a technical support resource for the synthesis of (2-Amino-5-bromo-4-pyrimidinyl)methanol . It is designed for researchers encountering yield or purity issues and focuses on the Ester Reduction Route , which offers the highest regioselectivity and functional group tolerance compared to radical oxidation methods.

Strategic Overview: The "Ester Reduction" Pathway

To maximize yield and minimize side reactions (such as over-bromination or ring reduction), we recommend a two-step sequence starting from Ethyl 2-amino-4-pyrimidinecarboxylate .

-

Regioselective Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS).[1][2]

-

Chemoselective Reduction: Conversion of the ester to the alcohol using a modified borohydride system (

) to prevent debromination.

Reaction Scheme

Figure 1: Optimized synthetic pathway avoiding radical intermediates.

Optimized Experimental Protocols

Step 1: Bromination of Ethyl 2-amino-4-pyrimidinecarboxylate

Objective: Introduce bromine at the C-5 position without poly-bromination.[3]

-

Reagents:

-

Substrate: Ethyl 2-amino-4-pyrimidinecarboxylate (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

-

Procedure:

-

Dissolve the substrate in MeCN (10 mL/g) under

atmosphere. -

Cool the solution to 0°C .

-

Add NBS portion-wise over 30 minutes. Crucial: Do not add all at once to avoid localized high concentrations.

-

Allow to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitor: Check TLC/LCMS for consumption of starting material.

-

Workup: Concentrate solvent, resuspend in water, and filter the precipitate.[4] Wash with cold water to remove succinimide by-products.

-

Step 2: Chemoselective Reduction

Objective: Reduce the ester to an alcohol without removing the bromine atom (dehalogenation).

-

Reagents:

-

Intermediate: Ethyl 2-amino-5-bromo-4-pyrimidinecarboxylate (1.0 equiv)

-

Reductant: Sodium Borohydride (

) (3.0 equiv) -

Activator: Calcium Chloride (

) (1.5 equiv) -

Solvent: Ethanol/THF (2:1 ratio)

-

-

Procedure:

-

Dissolve the bromo-ester in THF/EtOH mixture and cool to 0°C .

-

Add

(powdered) and stir for 15 minutes. -

Add

portion-wise over 1 hour. Note: Gas evolution ( -

Stir at 0°C for 2 hours, then allow to warm to RT overnight.

-

Workup: Quench carefully with saturated

solution. Extract with Ethyl Acetate (or THF/EtOAc if solubility is poor). -

Dry organic layer (

) and concentrate.[5]

-

Troubleshooting & FAQs

Direct solutions to common yield-killing issues.

Phase 1: Bromination Issues

Q: Why is my yield low (<50%) in the bromination step?

-

Diagnosis: You likely have over-bromination or hydrolysis.

-

Fix:

-

Stoichiometry: Ensure NBS is strictly limited to 1.05 equivalents. Excess NBS leads to N-bromination or bromination of the alkyl chain (if present).

-

Light: Perform the reaction in the dark (wrap flask in foil) to suppress radical side reactions.

-

Solvent: Switch from DMF to Acetonitrile. DMF can sometimes facilitate side reactions at higher temperatures.

-

Q: I see a new spot on TLC that isn't product. What is it?

-

Diagnosis: Likely the 5,N-dibromo species.

-

Fix: This intermediate is often unstable. Treat the crude mixture with a weak reducing agent (like aqueous Sodium Bisulfite) during workup to convert the N-Br species back to the desired amine.

Phase 2: Reduction Issues

Q: My product is debrominated (loss of Br). Why?

-

Diagnosis: The reducing agent was too strong or the temperature was too high.

-

Fix:

-

Avoid

: Lithium Aluminum Hydride is known to cause hydrodehalogenation (replacing Br with H) in heteroaromatic systems. -

Use

: This combination generates a mild borohydride species that reduces esters but leaves aryl halides intact. -

Temperature: Keep the reaction at 0°C during the addition of hydride.

-

Q: The product is water-soluble and I can't extract it.

-

Diagnosis: Pyrimidinyl methanols are polar.

-

Fix:

-

Salting Out: Saturate the aqueous quench layer with NaCl before extraction.

-

Solvent Choice: Use THF:Ethyl Acetate (1:1) or n-Butanol for extraction instead of pure Ethyl Acetate or Ether.

-

Continuous Extraction: For large scales, use a liquid-liquid continuous extractor.

-

Quantitative Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (Bromination) | Old/Wet NBS | Recrystallize NBS from water/acetone before use. |

| Debromination (Reduction) | Reaction too hot; Wrong hydride | Switch to |

| Sticky Solid/Oil | Residual Succinimide/Boron salts | Wash crude solid with water (Bromination) or use Methanol quench/evaporation cycles (Reduction). |

Troubleshooting Logic Map

Figure 2: Decision tree for resolving common synthetic failures.

References

-

Regioselective Bromination of Aminopyrimidines

- Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.

- Source:Journal of Heterocyclic Chemistry / NIH PubMed Central.

- Relevance: Establishes NBS as the standard reagent for C-5 bromination in activ

-

Chemoselective Reduction of Esters

-

Title: A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols.[6]

- Source:Bentham Open / The Open Medicinal Chemistry Journal.

- Relevance: Validates the (or activator) method for reducing esters in the presence of sensitive groups.

-

-

General Pyrimidine Synthesis

Sources

- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamopen.com [benthamopen.com]

- 7. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Overcoming solubility issues of aminopyrimidines in coupling reactions

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Solubility-Driven Failures in Pd-Catalyzed Cross-Couplings

Diagnostic Triage: Is it Solubility or Reactivity?

The "Brick Dust" False Positive Aminopyrimidines often behave like "brick dust"—highly crystalline solids with high melting points and poor solubility in organic solvents. This is frequently misdiagnosed as catalyst deactivation. Use this matrix to identify your specific failure mode before altering the catalyst.

| Observation | Diagnosis | Immediate Action |

| Suspension at | Normal. Most aminopyrimidines are insoluble at RT. | Proceed to heat. Do not add catalyst until |

| Suspension at | Critical Solubility Failure. The lattice energy is overcoming solvation energy. | Stop. Switch solvent (see Sec 3) or use Protecting Group Strategy. |

| Clear solution, then ppt forms | Catalyst Poisoning or Product Crash. | Check LCMS. If SM remains, the catalyst has aggregated (Pd black). If Product is solid, this is good (filtration workup). |

| Gummy/Oily residue | Oligomerization. | Common in unprotected aminopyrimidines. The amine is coordinating to Pd.[1] |

Technical Guides & Troubleshooting

Issue A: The "Brick Dust" Effect (Intermolecular H-Bonding)

Root Cause: Aminopyrimidines form robust intermolecular hydrogen bond networks (N-H

Solution 1: The "Disruptor" Strategy (Protecting Groups) By installing a protecting group on the exocyclic amine, you disrupt the H-bond donor/acceptor pair, lowering the lattice energy and drastically improving solubility.

-

Recommendation: Install a Boc (tert-butyloxycarbonyl) or Ac (Acetyl) group on the aminopyrimidine.

-

Why: The bulky Boc group sterically hinders stacking and removes a hydrogen bond donor.

-

Protocol Note: Boc-protected aminopyrimidines are often 10-100x more soluble in Dioxane or Toluene than the parent amine.

Solution 2: The "Super-Solvent" Switch If modification is impossible, move to high-polarity, H-bond disrupting solvents.

-

Tier 1 (Standard): DMAc (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone). Warning: High boiling points make workup difficult.

-

Tier 2 (Advanced): t-Amyl Alcohol. Excellent for Buchwald-Hartwig; solubilizes polar substrates better than Toluene.

-

Tier 3 (Niche): HFIP (Hexafluoroisopropanol) mixtures. Caution: HFIP can protonate reactive intermediates. Use only as a co-solvent (10-20%) with non-basic ligands.

Issue B: Inorganic Base "Clumping"

Root Cause: Insoluble bases (

Solution: Soluble Organic Bases Switch to a soluble organic base system to ensure a homogeneous reaction phase.[2]

-

Protocol: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or MTBD .

-

Synergy: DBU works exceptionally well with XantPhos or BrettPhos ligands in flow chemistry or batch reactors where solids are problematic.

Visualized Workflows

Workflow 1: Decision Logic for Insoluble Substrates

This logic gate determines the optimal reaction setup based on the physical state of your starting material.

Figure 1: Decision tree for selecting reaction conditions based on substrate solubility profiles.

Workflow 2: The "Brick Dust" Disruption Mechanism

Understanding why protecting groups work is vital for justifying the extra synthetic step.

Figure 2: Mechanistic impact of protecting groups on lattice energy and solvation.

Advanced Protocol: The "Surfactant Rescue"

When organic solvents fail, water often succeeds via Micellar Catalysis . The lipophilic aminopyrimidine is sequestered inside the hydrophobic core of the micelle, creating a high local concentration with the catalyst.

Reagents:

-

Surfactant: TPGS-750-M (2 wt % in water).

-

Catalyst: Pd(dtbpf)Cl2 or Pd-PEPPSI-IPent.

-

Base:

or

Step-by-Step:

-

Dissolve the surfactant in degassed water to form a clear solution.

-

Add the insoluble aminopyrimidine and the coupling partner. They will likely remain suspended.

-

Add the catalyst and base.

-

Stir vigorously (>1000 rpm). The reaction mixture will form an emulsion. The reactants will migrate into the micellar cores (the "Reservoir Effect").

-

Heat to 45-60°C.

-

Workup: Extract with minimal EtOAc. The surfactant remains in the water layer.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve my aminopyrimidine? A: Avoid if possible. While DMSO is an excellent solvent, it strongly coordinates to Palladium species, often poisoning the catalyst or requiring significantly higher temperatures (>120°C) to dislodge. Use NMP or DMAc instead.

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd black" formation indicates the catalyst is aggregating faster than it is undergoing oxidative addition. This is common with insoluble substrates because the catalyst has "nothing to react with" in the solution phase. Fix: Add the catalyst last, after the mixture is at high temperature, or use a precatalyst like Pd-G3-XantPhos which releases the active species slowly.

Q: Why does HFIP work for some couplings? A: HFIP (Hexafluoroisopropanol) is a strong hydrogen-bond donor. It "solvates" the lone pairs on the pyrimidine nitrogens, breaking up the crystal lattice. However, it can also deactivate basic ligands. Use it only as a co-solvent (e.g., 4:1 Toluene:HFIP).

References

-

Buchwald-Hartwig General Guidelines

-

Micellar Catalysis (TPGS-750-M)

-

Soluble Organic Bases in Coupling

- Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- Source: ChemRxiv

-

URL:[Link]

-

Protecting Group Strategies

Sources

Handling hygroscopic nature of pyrimidine methanol intermediates

Welcome to the Technical Support Center for handling pyrimidine methanol intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these critical building blocks. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your materials and the success of your experiments.

Introduction: The Challenge of Hygroscopicity

Pyrimidine methanol intermediates, such as (pyrimidin-2-yl)methanol and 5-(hydroxymethyl)pyrimidine, are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their utility is derived from the pyrimidine ring, a nitrogen-containing heterocycle, and the reactive hydroxymethyl group.[1][2] However, the very features that make them valuable—specifically the nitrogen atoms in the pyrimidine ring and the polar hydroxymethyl group—also render them susceptible to absorbing atmospheric moisture.[3] This hygroscopicity is not a trivial inconvenience; it can lead to significant experimental variability, including altered reactivity, decreased yields, and compromised product purity.[4] This guide will equip you with the expertise to mitigate these challenges effectively.

Section 1: Troubleshooting & FAQs - Storage and Handling

This section addresses the most common issues encountered before a reaction even begins. Proper storage and handling are the first line of defense against moisture contamination.

FAQ 1.1: I received a new bottle of a pyrimidine methanol derivative, which is a solid. It already looks clumpy and difficult to handle. Is it compromised?

Answer: Clumping or caking of a crystalline solid is a primary visual indicator of water absorption.[4] While the material may still be usable, its water content is elevated, and it should not be used directly in moisture-sensitive reactions without verification and potential remediation.

Root Cause Analysis: The polar nature of pyrimidine methanols facilitates hydrogen bonding with atmospheric water molecules.[3] When a container is opened, especially in a humid environment, the solid material on the surface begins to adsorb moisture, causing particles to stick together.[4] Frequent opening and closing of the container exacerbates this issue by replenishing the headspace with moist air.[5]

Recommended Actions:

-

Quantify Water Content: Before use, determine the precise water content using Karl Fischer (KF) titration.[6] This is the most accurate method for quantifying water in solid and liquid samples.[7][8]

-

Assess Reaction Tolerance: Compare the measured water content against the tolerance of your planned reaction. Anhydrous reactions, such as those involving Grignard reagents or certain metal-catalyzed couplings, have very low tolerance for water.

-

Remediate if Necessary: If the water content is too high, the material must be dried. Refer to the protocols in Section 3 for detailed drying procedures.

FAQ 1.2: What is the best way to store these intermediates to prevent moisture uptake?

Answer: The optimal storage strategy involves multiple layers of protection to create a robust barrier against atmospheric humidity.

Best Practices for Storage:

-

Primary Container: Always ensure the original container's cap is tightly sealed immediately after use. Wrapping the cap and neck junction with Parafilm provides an excellent secondary seal.[5]

-

Secondary Containment: Place the sealed primary container inside a desiccator containing an active desiccant like silica gel or calcium chloride.[9][10] For highly sensitive materials, a vacuum desiccator is recommended.[9]

-

Inert Atmosphere: For long-term storage or for highly hygroscopic derivatives, storing the material inside a nitrogen or argon-filled glovebox provides the highest level of protection.[11][12][13]

-

Aliquotting: If you anticipate using a large quantity of the material over time, consider aliquotting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air.[5]

Section 2: Troubleshooting & FAQs - Impact on Chemical Reactions

Moisture contamination directly impacts reaction outcomes. This section explores how absorbed water can derail a synthesis and how to diagnose the problem.

FAQ 2.1: My reaction yield has significantly dropped, or the reaction failed to initiate. I suspect the pyrimidine methanol starting material. How can water cause this?

Answer: Water can interfere with chemical reactions in several detrimental ways, particularly in anhydrous synthetic organic chemistry.

Mechanisms of Interference:

-

Competing Nucleophile: The hydroxyl group of water can act as a competing nucleophile, reacting with electrophilic reagents intended for the pyrimidine methanol. This leads to unwanted side products and consumption of valuable reagents.

-

Reagent Decomposition: Many common reagents are water-sensitive. For example, organometallics (e.g., Grignard reagents, organolithiums), hydrides (e.g., NaH, LiAlH4), and many activating agents used in couplings or substitutions will be quenched or decomposed by water.[11]

-

Catalyst Poisoning: Water can deactivate sensitive catalysts, particularly those based on palladium, platinum, or other transition metals, by coordinating to the metal center and inhibiting substrate binding.

-

Altered Solubility: The presence of absorbed water can change the solubility profile of the starting material in organic solvents, potentially leading to a heterogeneous reaction mixture where a homogeneous one is required.

Diagnostic Workflow: The following workflow can help determine if a suspect reagent is the cause of reaction failure.

Caption: Decision workflow for troubleshooting a reaction failure suspected to be caused by a hygroscopic reagent.

Section 3: Protocols for Remediation and Handling

When a pyrimidine methanol intermediate is found to have absorbed excessive moisture, it can often be salvaged. This section provides detailed protocols for drying the material and for handling it under anhydrous conditions.

Protocol 3.1: Drying a Hydrated Pyrimidine Methanol Solid via Azeotropic Distillation

Azeotropic distillation is a highly effective method for removing water from a solid compound that is soluble in an appropriate organic solvent.[14][15] Toluene is commonly used as it forms a low-boiling azeotrope with water.[16][17]

Objective: To remove water from a solid pyrimidine methanol intermediate.

Materials:

-

Hydrated pyrimidine methanol intermediate

-

Toluene (anhydrous grade)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Condenser

-

Heating mantle

-

Inert gas source (Nitrogen or Argon)

-

Schlenk line or similar apparatus for inert atmosphere[12][13]

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by heating in an oven (>125 °C) overnight and cooling under a stream of dry inert gas.[11][18]

-

Setup: Assemble the round-bottom flask, Dean-Stark apparatus, and condenser under a positive pressure of inert gas.

-

Dissolution: Add the hydrated pyrimidine methanol solid to the flask, followed by a sufficient volume of anhydrous toluene to fully dissolve the compound upon heating.

-

Azeotropic Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill, condense, and collect in the Dean-Stark trap.[16] Since water is denser than toluene, it will separate as a lower layer in the trap, while the toluene will overflow and return to the flask.

-

Completion: Continue the reflux until no more water collects in the trap.

-

Isolation: Allow the solution to cool to room temperature under inert gas. The anhydrous product can either be used directly as a solution in toluene or isolated by removing the solvent under reduced pressure. The resulting solid should be handled exclusively under an inert atmosphere.[19]

Protocol 3.2: Quantitative Analysis of Water Content by Karl Fischer Titration

This protocol provides a general overview. Always follow the specific instructions for your KF titrator model.

Objective: To accurately determine the percentage or ppm of water in a solid sample.

Methodology: Two main types of KF titration exist: volumetric and coulometric.[7]

-

Volumetric: Best for samples with water content >1%.[7] A KF reagent containing iodine is added via a burette.

-

Coulometric: Ideal for samples with trace amounts of water (<1%).[7] Iodine is generated electrochemically in the titration cell.

General Procedure (for a solid sample using a coulometric titrator with an oven):

-

System Preparation: Ensure the titrator's cell is conditioned and the solvent is anhydrous (low drift).

-

Sample Preparation: Accurately weigh a small amount of the pyrimidine methanol solid into a clean, dry sample vial.

-

Analysis: Place the vial in the KF oven. The oven heats the sample, and a stream of dry inert gas carries the evaporated moisture into the titration cell.[20]

-

Titration: In the cell, the moisture reacts with the KF reagent. The instrument electrochemically generates iodine to react with the water until all water is consumed.[8]

-

Calculation: The total charge passed is proportional to the amount of water. The instrument's software calculates and displays the water content, typically in ppm or as a percentage.

Data Summary Table: Solvent Drying Agents

When preparing anhydrous solvents for reactions, choosing the right drying agent is crucial.

| Drying Agent | Capacity | Speed | Suitability for Pyrimidine Solvents | Comments |

| Magnesium Sulfate (MgSO₄) | High | Fast | Excellent | A fine powder, can be messy but is very effective.[14][21] Slightly acidic, so not for highly acid-sensitive compounds. |

| Sodium Sulfate (Na₂SO₄) | High | Slow | Good | A neutral salt, generally useful and easy to filter.[14][21] Requires longer contact time. |

| Molecular Sieves (3Å or 4Å) | High | Medium | Excellent | Very efficient for achieving low water levels.[22] Must be activated by heating under vacuum before use.[22] |

| Calcium Chloride (CaCl₂) | High | Medium | Use with Caution | Can form adducts with alcohols and amines; may not be suitable for pyrimidine methanols. |

References

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

-

Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Available at: [Link]

-

Wikipedia. Air-free technique. Available at: [Link]

-

TutorChase. How do you handle hygroscopic solutes in the lab?. Available at: [Link]

-

University of Colorado Boulder. Drying Organic Solutions. Organic Chemistry at CU Boulder. Available at: [Link]

-

Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

-

B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]

-

University of Rochester. How To: Remove Residual Water. Department of Chemistry. Available at: [Link]

-

University of Rochester. How to Store Reagents. Department of Chemistry. Available at: [Link]

-

Ramalinga Prasad Kuppa. (2025). Azeotropic Distillation. YouTube. Available at: [Link]

-

ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]

-

Nichols, L. (2024). 3.2: Drying Agents. Chemistry LibreTexts. Available at: [Link]

-

Schafer, T., & Erickson, A. Effectively Break Azeotropes. Koch Modular. Available at: [Link]

-

Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

-

Wikipedia. Azeotropic distillation. Available at: [Link]

-

University of Wisconsin-Madison. (2023). Drying Organic Solvents. Available at: [Link]

-

Williams, B. G., & Lawton, M. (2010). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. Journal of Organic Chemistry. Available at: [Link]

-

Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]

-

GWSI. Dive Into Azeotropic Distillation: Essential Techniques. Available at: [Link]

-

BYJU'S. Principle of Karl Fischer Titration. Available at: [Link]

-

Scientific Gear. Karl Fisher Titration can be used to measure solid and liquid samples. Available at: [Link]

-

Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Available at: [Link]

-

Quveon. THE BASICS OF KARL FISCHER TITRATION. Available at: [Link]

-

Nanda, G. P., et al. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Organic & Inorganic Au. Available at: [Link]

-

PubChem. 2-Pyrimidinemethanol. National Institutes of Health. Available at: [Link]

Sources

- 1. CAS 25193-95-7: 5-Pyrimidinemethanol | CymitQuimica [cymitquimica.com]

- 2. 2-Pyrimidinemethanol | C5H6N2O | CID 2763024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tutorchase.com [tutorchase.com]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. byjus.com [byjus.com]

- 8. quveon.com [quveon.com]

- 9. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 10. ibisscientific.com [ibisscientific.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Air-free technique - Wikipedia [en.wikipedia.org]

- 13. ossila.com [ossila.com]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. How To [chem.rochester.edu]

- 16. youtube.com [youtube.com]

- 17. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scientificgear.com [scientificgear.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. static1.squarespace.com [static1.squarespace.com]

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Brominated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, halogenated heterocycles, particularly brominated pyrimidines, serve as indispensable building blocks. Their structural characterization is paramount, and mass spectrometry stands as a cornerstone analytical technique. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is a critical step in confirming molecular identity, elucidating structure, and ensuring the purity of synthesized compounds.

This guide provides an in-depth comparison of the mass spectrometric behavior of brominated pyrimidines under different ionization conditions. We will delve into the underlying principles that govern their fragmentation, offer practical, step-by-step protocols for analysis, and present comparative data to aid in spectral interpretation.

The Unmistakable Signature: Bromine's Isotopic Pattern

Before dissecting fragmentation pathways, one must first recognize the most telling feature of any bromine-containing compound in a mass spectrum: its isotopic signature. Naturally occurring bromine is a near 1:1 mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br.[1][2] This results in a characteristic pair of peaks for the molecular ion (M) and any bromine-containing fragment. The first peak, M, corresponds to the ion with ⁷⁹Br, while the second peak, M+2, of nearly equal intensity, corresponds to the ion with ⁸¹Br.[3][4] This 1:1 doublet is a highly reliable indicator for the presence of a single bromine atom in an ion.[5]

For molecules containing two bromine atoms, the pattern expands to a 1:2:1 ratio for M, M+2, and M+4 peaks, respectively, further aiding in structural confirmation.[5]

Ionization Techniques Dictate Fragmentation: A Tale of Two Methods

The fragmentation of a brominated pyrimidine is profoundly influenced by the ionization technique employed. Hard ionization methods like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation, while soft ionization methods like Electrospray Ionization (ESI) are gentler, often leaving the molecular ion intact.

Electron Ionization (EI): Unraveling the Core Structure

Commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), EI bombards the analyte with high-energy electrons (typically 70 eV), creating a high-energy molecular ion (M⁺˙) that is prone to extensive fragmentation.[6][7] The fragmentation pathways are driven by the stability of the resulting radical and cationic species.

Key EI Fragmentation Pathways:

-

Initial C-Br Bond Cleavage: The carbon-bromine bond is often the weakest link. Its cleavage results in the loss of a bromine radical (•Br), producing a prominent [M-Br]⁺ ion.[2][4] This is frequently observed as a major peak in the spectrum.

-

Pyrimidine Ring Fragmentation: Following or independent of bromine loss, the pyrimidine ring itself fragments. Common losses include the neutral molecule hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺ or [M-Br-27]⁺.

-

Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo a characteristic RDA fragmentation, breaking into smaller, stable neutral molecules and charged fragments.

A study on the photofragmentation of halogenated pyrimidines, which shares mechanistic similarities with EI, confirms that the dissociation process is highly dependent on the site of halogenation and the specific halogen atom involved.[8]

Comparative Analysis: 5-Bromouracil vs. Thymine under EI

A comparative study of 5-bromouracil and its non-brominated analog, thymine, reveals nearly identical core fragmentation patterns of the pyrimidine ring.[9][10] This indicates that after the initial, facile loss of the bromine atom, the remaining uracil cation fragments in a manner analogous to a thymine-derived cation, highlighting the predictable nature of ring cleavage.

| Precursor | Primary Loss | Key Ring Fragments (m/z) | Mechanistic Insight |

| 5-Bromouracil | •Br (79/81) | 111 ([M-Br]⁺), 83, 55 | C-Br bond is the primary cleavage site. The remaining uracil cation fragments via loss of CO and HCN. |

| Thymine | •CH₃ (15) | 111 ([M-CH₃]⁺), 83, 55 | C-CH₃ bond is cleaved. The subsequent ring fragmentation pathway mirrors that of the [5-Bromouracil-Br]⁺ ion. |

Electrospray Ionization (ESI): A Gentler Approach for Intact Molecules

Predominantly used in Liquid Chromatography-Mass Spectrometry (LC-MS), ESI generates ions by creating a fine spray of charged droplets.[11] This soft ionization technique imparts minimal excess energy, typically resulting in the observation of the protonated molecule, [M+H]⁺, in positive ion mode.[12]

Fragmentation is not typically observed in the initial ESI source; instead, it is induced in a controlled manner using tandem mass spectrometry (MS/MS).[13] In an MS/MS experiment, the [M+H]⁺ ion is selected and then fragmented by collision-induced dissociation (CID) with an inert gas.

Key ESI-MS/MS Fragmentation Pathways:

-

Loss of HBr: For protonated brominated pyrimidines, a common fragmentation pathway is the loss of a neutral hydrogen bromide (HBr) molecule.

-

Sequential Ring Fragmentation: Similar to EI, the pyrimidine ring can subsequently fragment through the loss of small neutral molecules like CO, NH₃, or HCN.

-

Intact Glycosidic Bond Cleavage (for Nucleosides): When analyzing brominated pyrimidine nucleosides, a characteristic fragmentation is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the protonated brominated base.[14]

The fragmentation of protonated molecules in ESI often follows different rules than the radical cations produced by EI, generally involving less rearrangement and more charge-driven cleavages.[11][15]

Comparison of EI and ESI Fragmentation for 2-Bromopyrimidine

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |

| Primary Ion | M⁺˙ (m/z 158/160) | [M+H]⁺ (m/z 159/161) |

| Energy | High (~70 eV) | Low, then controlled collision energy |

| Initial Loss | •Br radical (m/z 79) | HBr molecule (m/z 79) |

| Key Fragments | [M-Br]⁺, [M-Br-HCN]⁺ | [M+H-HBr]⁺ |

| Primary Use | GC-MS, structure elucidation | LC-MS, quantification, analysis of complex mixtures |

Experimental Protocols

Protocol 1: GC-MS Analysis using Electron Ionization (EI)

This protocol is designed for the analysis of a volatile brominated pyrimidine, such as 2-bromopyrimidine.

1. Sample Preparation: a. Dissolve 1 mg of the brominated pyrimidine sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). b. Perform serial dilutions to reach a final concentration of approximately 10-50 µg/mL.

2. GC-MS Instrument Parameters:

- GC System: Agilent GC with a suitable capillary column (e.g., HP-5ms).[16]

- Injection Volume: 1 µL.

- Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

- MS System: Quadrupole or Ion Trap Mass Spectrometer.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.

- Source Temperature: 230°C.

3. Data Analysis: a. Identify the chromatographic peak for the analyte. b. Examine the mass spectrum for the characteristic 1:1 isotopic doublet for the molecular ion (M⁺˙). c. Identify key fragment ions, such as [M-Br]⁺ and subsequent ring fragments. Compare with library spectra if available.

Workflow for GC-MS Analysis of Brominated Pyrimidines

Caption: Workflow for GC-MS analysis of brominated pyrimidines.

Protocol 2: LC-MS/MS Analysis using Electrospray Ionization (ESI)

This protocol is suitable for less volatile or thermally labile brominated pyrimidines and nucleosides, such as 5-bromodeoxyuridine.[17]

1. Sample Preparation: a. Dissolve 1 mg of the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 water:methanol). b. Dilute the sample with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. LC-MS/MS Instrument Parameters:

- LC System: Standard HPLC or UHPLC system.

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.